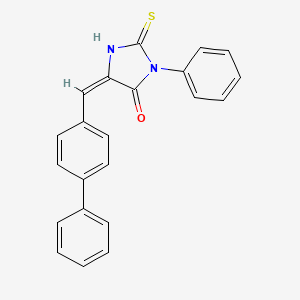

(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Beschreibung

(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic imidazolone derivative characterized by a biphenyl-4-ylmethylene group at the 5-position, a mercapto (-SH) group at the 2-position, and a phenyl substituent at the 3-position.

Eigenschaften

Molekularformel |

C22H16N2OS |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

(5E)-3-phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C22H16N2OS/c25-21-20(23-22(26)24(21)19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-15H,(H,23,26)/b20-15+ |

InChI-Schlüssel |

GZCOCKSRYYNFEH-HMMYKYKNSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research has shown that compounds with imidazole structures exhibit significant antioxidant properties. The mercapto group in (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of this compound effectively inhibited lipid peroxidation, showcasing its potential as an antioxidant agent in pharmaceutical formulations .

Antimicrobial Properties

The compound has been tested for antimicrobial efficacy against various pathogens. In vitro studies indicated that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound in developing new antibiotics .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous chronic diseases. The imidazole derivative has been investigated for its anti-inflammatory properties through modulation of cytokine production. Research indicates that it can reduce the levels of pro-inflammatory cytokines in cell cultures, marking it as a candidate for therapeutic development in inflammatory conditions .

Cancer Research

Recent studies have explored the cytotoxic effects of (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

Material Science Applications

Beyond biological applications, this compound is being investigated for use in material science due to its unique electronic properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology .

Data Table: Summary of Applications

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one demonstrated that the compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide. The results indicated a dose-dependent response, with higher concentrations leading to greater protective effects against oxidative damage.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential role in addressing antibiotic resistance.

Analyse Chemischer Reaktionen

Thiol Group Reactions

The mercapto (-SH) group undergoes characteristic nucleophilic and redox reactions:

Imidazolone Ring Reactivity

The 3,5-dihydro-4H-imidazol-4-one core exhibits tautomerism and electrophilic/nucleophilic reactivity:

Biphenyl Methylene Interactions

The biphenyl-4-ylmethylene group influences stability and π-π stacking:

Cross-Coupling Reactions

The compound may participate in palladium-catalyzed couplings due to aryl groups:

Key Considerations for Reactivity

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound shares a core 3,5-dihydro-4H-imidazol-4-one scaffold with related derivatives. Key structural differences lie in the substituents on the benzylidene moiety and the presence of functional groups like mercapto (-SH), methoxy (-OCH₃), or nitro (-NO₂). These variations significantly influence physicochemical properties such as molecular weight, solubility, and electronic effects:

Key Observations:

- Electron-donating groups (e.g., methoxy in ) may stabilize the imidazolone core via resonance, whereas electron-withdrawing groups (e.g., nitro in ) could modulate reactivity in electrophilic substitutions.

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of (5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves a condensation reaction between a suitable aldehyde and a 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one precursor. The reaction forms the characteristic methylene bridge at the 5-position of the imidazol-4-one ring.

Detailed Preparation Methods

Aldehyde Condensation with 2-Mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

-

- 2-Mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

- Biphenyl-4-carboxaldehyde (4-biphenylaldehyde)

-

- The reaction is generally carried out under reflux in an appropriate solvent such as ethanol or methanol.

- Acidic or basic catalysts may be used to promote the condensation.

- The reaction time varies depending on the catalyst and temperature but typically ranges from several hours to overnight.

-

- The aldehyde carbonyl group undergoes nucleophilic attack by the active methylene at position 5 of the imidazol-4-one ring.

- This leads to the formation of a carbon-carbon double bond (methylene linkage) with E-configuration, yielding the (5E)-5-(biphenyl-4-ylmethylene) derivative.

-

- The crude product is purified by recrystallization or column chromatography using silica gel.

- Thin-layer chromatography (TLC) is employed to monitor the reaction progress and purity.

One-Pot Multicomponent Synthesis (Reported Analogous Methods)

While direct literature on the exact compound is limited, related compounds within the thiazolidin-4-one and imidazol-4-one families have been synthesized via one-pot multicomponent reactions involving:

- Aromatic amine

- Aromatic aldehyde (e.g., biphenyl-4-carboxaldehyde)

- Mercaptoacetic acid or thioglycolic acid

- Catalysts such as bismuth-based compounds or poly(propylene glycol)

Example from Related Literature:

| Synthetic Route | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Route 1 (Foroughifar et al.) | Aromatic amine + aromatic aldehyde + mercaptoacetic acid + Bi(SCH2COOH)3 catalyst, solvent-free, 70°C | High (not specified) | One-pot synthesis, solvent-free conditions, TLC monitoring |

| Route 4 (Prasad et al.) | Aniline + benzaldehyde + thioglycolic acid, 110°C in polypropylene glycol (PPG) | 83% | Good yield, product purified by silica gel chromatography |

These routes suggest that a similar approach for (5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one could be adapted by replacing benzaldehyde with biphenyl-4-carboxaldehyde and aniline with the appropriate amine precursor.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one + Biphenyl-4-carboxaldehyde | Reflux in ethanol/methanol, acid/base catalyst | (5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |

| 2 | Purification | Recrystallization or column chromatography | Pure target compound |

Analytical and Purity Verification

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess purity.

- Column Chromatography: Silica gel (60–120 mesh) is commonly used for purification.

- Spectroscopic Methods: Confirmatory analysis typically involves NMR, IR, and mass spectrometry to verify the structure and purity.

Additional Notes on Preparation

- The compound is commercially available from suppliers such as Matrix Scientific and Avantor, indicating established synthetic routes and availability for research purposes.

- Hazard information classifies the compound as an irritant, necessitating appropriate safety precautions during synthesis and handling.

- Modifications of the aldehyde or amine components can lead to a variety of analogues, enabling structure-activity relationship studies.

Q & A

Q. Basic

- ¹H/¹³C NMR : Critical for confirming the (5E)-configuration via coupling constants (e.g., vinyl proton splitting) and distinguishing between keto-enol tautomers. For example, a singlet near δ 7.2–7.5 ppm may indicate biphenyl-methylene protons .

- IR Spectroscopy : The thiol (SH) stretch (~2550 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves tautomeric ambiguity by providing definitive bond lengths and angles .

How can researchers screen the biological activity of this compound, and what structural features correlate with pharmacological potential?

Q. Basic

- In vitro assays : Test for kinase inhibition (e.g., cyclin-dependent kinases) or antimicrobial activity using standardized protocols (e.g., MIC assays). The biphenyl and mercapto groups are associated with bioactivity .

- Molecular docking : Compare the compound’s structure to known inhibitors (e.g., benzimidazole derivatives) to predict binding affinity .

What strategies can optimize low yields in the condensation step during synthesis?

Q. Advanced

- Catalyst optimization : Replace ZnCl₂ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.

- Stepwise synthesis : Isolate intermediates (e.g., thioamide precursors) before cyclization to improve control.

- Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% .

How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Q. Advanced

- Variable Temperature (VT) NMR : Determine if tautomerism or dynamic exchange causes splitting anomalies.

- DFT calculations : Predict theoretical spectra to compare with experimental data and identify misassigned peaks .

- Isotopic labeling : Use deuterated analogs to confirm proton assignments in complex regions .

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced

- pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The mercapto group may oxidize at pH > 8, requiring antioxidants (e.g., ascorbic acid) .

- Plasma protein binding assays : Use equilibrium dialysis to evaluate stability in serum, critical for pharmacokinetic profiling .

How can solubility challenges in aqueous media be addressed for in vitro studies?

Q. Advanced

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity.

- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance dispersibility .

What computational approaches validate the dominance of the (5E)-isomer over (5Z)?

Q. Advanced

- Conformational analysis : Perform molecular dynamics simulations to compare the energy of (5E) vs. (5Z) configurations. The (5E)-isomer typically exhibits lower steric strain .

- NMR chemical shift prediction : Use software (e.g., ACD/Labs) to simulate spectra and confirm isomer assignment .

How do substituents on the biphenyl group influence biological activity, and how can this be systematically studied?

Q. Advanced

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the biphenyl ring. Test activity in enzyme inhibition assays.

- 3D-QSAR modeling : Correlate substituent electronic/steric parameters with bioactivity data to design optimized derivatives .

What experimental precautions are critical when handling the mercapto group during synthesis?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.